3-[(benzylamino)sulfonyl]-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(benzylamino)sulfonyl]-4-fluorobenzoic acid is a chemical compound that has gained significant attention in the scientific research community for its potential applications in the field of medicine. This compound is also known as Bz-423, and it has been studied extensively for its ability to modulate the immune system, reduce inflammation, and potentially treat autoimmune diseases. In
Wirkmechanismus
The mechanism of action of Bz-423 involves its ability to modulate the immune system and reduce inflammation. Bz-423 binds to a protein called heat shock protein 90 (Hsp90), which is involved in the activation of T cells and the production of pro-inflammatory cytokines. By binding to Hsp90, Bz-423 inhibits its activity and reduces the activation of T cells and the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and a modulation of the immune system.
Biochemical and Physiological Effects:
Bz-423 has been shown to have several biochemical and physiological effects. In animal models of autoimmune diseases, Bz-423 has been shown to reduce inflammation and improve clinical symptoms. Bz-423 has also been shown to reduce the activation of T cells and the production of pro-inflammatory cytokines in vitro. In addition, Bz-423 has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
Bz-423 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it an ideal tool for studying the immune system and inflammation. Bz-423 is also stable and has a long shelf life, making it easy to store and use in experiments. However, Bz-423 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, Bz-423 has not been extensively studied in humans, which may limit its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for research on Bz-423. One area of research is the potential use of Bz-423 in the treatment of autoimmune diseases. Further studies are needed to determine the efficacy and safety of Bz-423 in humans. Another area of research is the potential use of Bz-423 in the treatment of cancer. Bz-423 has been shown to have anti-tumor effects in animal models, and further studies are needed to determine its potential for clinical applications. Finally, future research could focus on the development of new compounds based on the structure of Bz-423, with the goal of improving its efficacy and reducing its cost.
Synthesemethoden
The synthesis of Bz-423 involves several steps, starting with the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with benzylamine to form 4-fluoro-N-(phenylmethyl)benzamide. This intermediate compound is then reacted with sodium sulfite and sodium nitrite to form the final product, 3-[(benzylamino)sulfonyl]-4-fluorobenzoic acid. The synthesis method has been optimized to yield high purity and high yield of Bz-423.
Wissenschaftliche Forschungsanwendungen
Bz-423 has been extensively studied for its potential applications in the field of medicine. One of the most promising applications is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Bz-423 has been shown to modulate the immune system by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines. In addition, Bz-423 has been shown to reduce inflammation in animal models of autoimmune diseases, suggesting that it may have therapeutic potential.
Eigenschaften
IUPAC Name |
3-(benzylsulfamoyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-12-7-6-11(14(17)18)8-13(12)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCZHVVNYKEXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfamoyl)-4-fluorobenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.